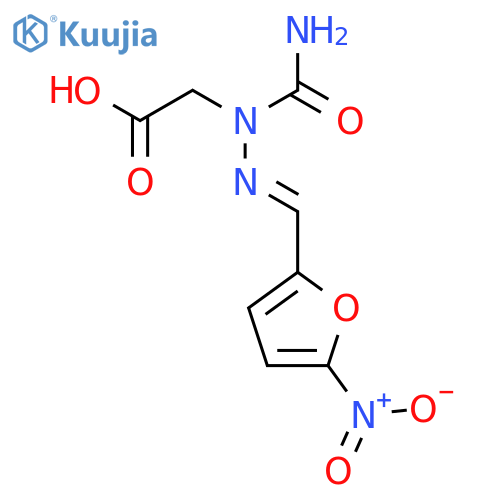Cas no 63981-22-6 (3-(5-Nitrofurfurylideneamino)hydantoic Acid)

63981-22-6 structure
商品名:3-(5-Nitrofurfurylideneamino)hydantoic Acid
3-(5-Nitrofurfurylideneamino)hydantoic Acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid,2-[1-(aminocarbonyl)-2-[(5-nitro-2-furanyl)methylene]hydrazinyl]-
- 3-(5-nitrofurfurylideneamino)hydantoic acid
- 2-[carbamoyl-[(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid
- N-(Aminocarbonyl)-N-{[(5-nitro-2-furanyl)methylene]amino}glycine
- Kwas N-(5-nitro-2-furfurylideno)-2-semikarbazydooctowy
- BRN 0303036
- ACETIC ACID, ((AMINOCARBONYL)((5-NITRO-2-FURANYL)METHYLENE)HYDRAZINO)-
- TVG8Y4GSG2
- Hydantoic acid, 3-(5-nitrofurfurylideneamino)-
- Nitrofurantoin Related Co
- 2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)aceticacid
- 63981-22-6
- DTXCID80136376
- NFFAHA
- 4-17-00-04472 (Beilstein Handbook Reference)
- 2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid
- ACETIC ACID, 2-(1-(AMINOCARBONYL)-2-((5-NITRO-2-FURANYL)METHYLENE)HYDRAZINYL)-
- 2-[carbamoyl-[(E)-(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid
- N-(AMINOCARBONYL)-N-(((5-NITRO-2-FURANYL)-METHYLENE)-AMINO)-GLYCINE
- 2-Semicarbazidoacetic acid, 1-(5-nitrofurfurylidene)-
- DTXSID50213885
- Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-
- (e)-2-(1-carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid
- UNII-TVG8Y4GSG2
- 1-(5-Nitrofurfurylidene)-2-semicarbazidoacetic acid
- HYDANTOIC ACID, 3-(5-NITROFURFURYLIDENEAMINO)
- Kwas N-(5-nitro-2-furfurylideno)-2-semikarbazydooctowy [Polish]
- 3-(5-Nitrofurfurylideneamino)hydantoic Acid
-
- インチ: InChI=1S/C8H8N4O6/c9-8(15)11(4-7(13)14)10-3-5-1-2-6(18-5)12(16)17/h1-3H,4H2,(H2,9,15)(H,13,14)/b10-3+
- InChIKey: URYZARAFMQWNPZ-XCVCLJGOSA-N
- ほほえんだ: C1=C(OC(=C1)[N+](=O)[O-])C=NN(CC(=O)O)C(=O)N
計算された属性
- せいみつぶんしりょう: 256.04444
- どういたいしつりょう: 256.04438399g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 155Ų
じっけんとくせい
- PSA: 152.27
3-(5-Nitrofurfurylideneamino)hydantoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A476621-5g |
2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid |
63981-22-6 | 95% | 5g |
$1441.0 | 2025-02-28 | |
| A2B Chem LLC | AG72157-100mg |
2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid |
63981-22-6 | 100mg |
$340.00 | 2023-12-30 | ||
| A2B Chem LLC | AG72157-1g |
2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid |
63981-22-6 | 95% | 1g |
$1116.00 | 2024-04-19 | |
| Ambeed | A476621-100mg |
2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid |
63981-22-6 | 95% | 100mg |
$106.0 | 2025-02-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1021703-20MG |
63981-22-6 | 20MG |
¥15971.65 | 2023-01-06 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1021703-20MG |
Nitrofurantoin Related Compound A |
63981-22-6 | 20mg |
¥11826.94 | 2024-12-23 | ||
| TRC | N493885-1g |
3-(5-Nitrofurfurylideneamino)hydantoic Acid |
63981-22-6 | 1g |
$ 1838.00 | 2023-09-06 | ||
| Ambeed | A476621-1g |
2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid |
63981-22-6 | 95% | 1g |
$559.0 | 2025-02-28 | |
| TRC | N493885-100mg |
3-(5-Nitrofurfurylideneamino)hydantoic Acid |
63981-22-6 | 100mg |
$ 244.00 | 2023-09-06 | ||
| Ambeed | A476621-250mg |
2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid |
63981-22-6 | 95% | 250mg |
$203.0 | 2025-02-28 |
3-(5-Nitrofurfurylideneamino)hydantoic Acid 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
63981-22-6 (3-(5-Nitrofurfurylideneamino)hydantoic Acid) 関連製品
- 405-22-1(Hydrazinecarboxamide,1-(2-hydroxyethyl)-2-[(5-nitro-2-furanyl)methylene]-)
- 67-20-9(Nitrofurantoin)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2039-76-1(3-Acetylphenanthrene)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:63981-22-6)3-(5-Nitrofurfurylideneamino)hydantoic Acid

清らかである:99%/99%
はかる:250mg/1g
価格 ($):167.0/450.0
atkchemica
(CAS:63981-22-6)3-(5-Nitrofurfurylideneamino)hydantoic Acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ